molecular formula C9H8Br2F3NO B1380551 2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide CAS No. 1377962-47-4

2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide

Cat. No. B1380551
CAS RN: 1377962-47-4
M. Wt: 362.97 g/mol
InChI Key: UTXLHDAICREEBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves bromination of the corresponding pyridine derivative, followed by acylation. Detailed synthetic methods and reaction conditions can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Toxicity : Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) .

Scientific Research Applications

Synthesis and Properties

The study of complex organic compounds like 2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide has been integral to advancing the field of coordination chemistry. Research has focused on the synthesis, properties, and potential applications of such compounds. For instance, research into compounds with similar structural features has been directed towards understanding their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This foundational work suggests a pathway for the investigation of unknown analogs, which could include this compound, highlighting the importance of exploring the chemistry and applications of these compounds in various fields (Boča, Jameson, & Linert, 2011).

Regioselectivity in Bromination

Understanding the regioselectivity in bromination reactions is crucial for the synthesis of complex brominated compounds. Research into the bromination of unsymmetrical dimethylpyridines, which share structural similarities with this compound, reveals that nitrogen in the pyridine ring plays a deactivating role, influencing the bromination outcome. Such studies are essential for developing efficient synthesis strategies for targeted organic compounds, providing insights into the chemical behavior and potential applications of these substances in medicinal chemistry and material science (Thapa, Brown, Balestri, & Taylor, 2014).

Environmental Impact of Brominated Compounds

Investigations into the environmental presence and impact of novel brominated flame retardants, including substances structurally related to this compound, highlight the need for ongoing research into their occurrence, fate, and potential toxicity. Such studies underscore the importance of understanding both the beneficial applications and environmental implications of brominated compounds, particularly in relation to their use in consumer goods and their detection in various environmental matrices (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

  • Precautionary Statements : P261 (avoid breathing dust/fume/gas), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO.BrH/c1-5-6(7(15)4-10)2-3-8(14-5)9(11,12)13;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXLHDAICREEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide
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2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide
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2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide
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2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide
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2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide
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2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide

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